(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Overview
Description
The compound , characterized by its complex azabicyclo[3.1.0]hexane structure, belongs to a class of chemicals known for their interesting reactivity and potential for diverse applications in organic synthesis. The azabicyclo[3.1.0]hexane core is noteworthy for its unique chemical and physical properties, which can be harnessed for various synthetic purposes.
Synthesis Analysis
Research into azabicyclo compounds has led to the development of various synthetic methods. For instance, Gensini et al. (2002) described the synthesis of tris- and monoprotected derivatives with the 1-amino-3-azabicyclo[3.1.0]hexane skeleton through intramolecular reductive cyclopropanation, indicating the versatility of approaches available for constructing such frameworks (Gensini et al., 2002).
Molecular Structure Analysis
The molecular structure of azabicyclo[3.1.0]hexane derivatives, including the target compound, features a compact, strained ring system that influences their chemical behavior. X-ray crystallography of related compounds has revealed equatorial positioning of substituents and a common boat conformation, highlighting the impact of the molecular structure on reactivity and interaction with other molecules (Gensini et al., 2002).
Chemical Reactions and Properties
Azabicyclo[3.1.0]hexane compounds participate in a variety of chemical reactions, demonstrating their reactivity. Bardasov et al. (2019, 2020) explored the hydrolysis and transamination reactions, showcasing the compounds' ability to undergo chemical transformations that yield structurally diverse products (Bardasov et al., 2019); (Bardasov et al., 2020).
Scientific Research Applications
Synthesis and Chemical Properties
- Research focuses on the synthesis and chemical properties of related compounds, including adamantyl-containing nucleic bases and related compounds. These compounds have attracted attention for their potential in creating highly effective and selective drugs. The synthesis and characterization of adamantyl-containing nucleic bases, primarily derivatives containing unsubstituted adamantane, have been explored, indicating good prospects for further research in this direction (Shokova & Kovalev, 2013).
Biological Activities
- Studies on heterocyclic compounds such as 3-azabicyclo[3.3.1]nonanones derivatives highlight their synthesis and biological activities, particularly against different fungal and bacterial strains. The structure-activity relationship shows that electron-withdrawing groups at the ortho and para positions of the aryl rings enhance antibacterial and antifungal activities (Mazimba & Mosarwa, 2015).
Antioxidant Properties
- The antioxidant properties of aminoethylcysteine ketimine decarboxylated dimer, a natural sulfur-containing compound found in human plasma, urine, mammalian brain, and many common edible vegetables, have been extensively studied. This compound interacts with reactive oxygen and nitrogen species, showing antioxidant activity comparable to Vitamin E and higher than other hydrophilic antioxidants, such as trolox and N-acetylcysteine (Macone et al., 2011).
Safety And Hazards
Hazard Analysis Critical Control Point (HACCP) is an internationally accepted method of preventing food contamination from chemical, microbiological, and physical hazards6. It focuses on the systems needed to identify and manage potential risks of foodborne safety hazards from reaching consumers6.
Future Directions
While I couldn’t find specific future directions for this compound, the development of new synthesis platforms allows for rapid drug synthesis and testing2. This could potentially lead to the discovery of new compounds with pharmacological properties, which could be used in the treatment of various diseases2.
properties
IUPAC Name |
(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13-,14+,15+,17?,18?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-VFGQHSGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Type 2 diabetes (T2D) is one of the major risk factors associated with Alzheimer's disease (AD). Recent studies have found similarities in molecular mechanisms that underlie the respective degenerative developments in the two diseases. Pharmacological agents, such as dipeptidyl peptidase-4 (DPP-4) inhibitors, which increase the level of glucagon-like peptide-1 (GLP-1) and ameliorate T2D, have become valuable candidates as disease modifying agents in the treatment of AD. In addition, endogenous GLP-1 levels decrease amyloid beta (Abeta) peptide and tau phosphorylation in AD. The present study examines the efficacy of Saxagliptin, a DPP-4 inhibitor in a streptozotocin (STZ) induced rat model of AD. Three months following induction of AD by intracerebral administration of streptozotocin, animals were orally administered Saxagliptin (0.25, 0.5 and 1 mg/kg) for 60 days. The effect of the DPP-4 inhibitor on hippocampal GLP-1 levels, Abeta burden, tau phosphorylation, inflammatory markers and memory retention were evaluated. The results reveal an attenuation of Abeta, tau phosphorylation and inflammatory markers and an improvement in hippocampal GLP-1 and memory retention following treatment. This remarkable therapeutic effect of Saxagliptin mediated through DPP-4 inhibition demonstrates a unique mechanism for Abeta and tau clearance by increasing GLP-1 levels and reverses the behavioural deficits and pathology observed in AD., Saxagliptin inhibits dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Both saxagliptin and its active metabolite (5-hydroxy saxagliptin) are more selective for inhibition of DPP-4 than for DPP-8 or DPP-9. Saxagliptin increases circulating levels of GLP-1 and GIP in a glucose-dependent manner. GLP-1 and GIP stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner (i.e., when glucose concentrations are normal or elevated). GLP-1 also decreases glucagon secretion from pancreatic alpha-cells, leading to reduced hepatic glucose production. Saxagliptin lowers fasting plasma glucose concentrations and reduces glucose excursions following a glucose load or meal in patients with type 2 diabetes mellitus. | |
Record name | Saxagliptin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
(2S,2S',trans)-Saxagliptin | |
CAS RN |
361442-04-8 | |
Record name | Saxagliptin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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